
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HMQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. HMQBP is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of HMQBP is not fully understood, but it has been proposed to act through various pathways such as the inhibition of cell signaling pathways, the modulation of gene expression, and the induction of apoptosis. HMQBP has also been shown to interact with various targets such as DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMQBP has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of gene expression. HMQBP has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HMQBP in lab experiments include its low toxicity, high bioavailability, and its potential as a multi-target agent. However, the limitations of using HMQBP include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for HMQBP research, such as the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other drugs, and the exploration of its therapeutic potential in other fields such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, HMQBP is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various fields. The synthesis of HMQBP involves a multi-step process, and its mechanism of action is not fully understood. HMQBP has various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. There are several future directions for HMQBP research, and further studies are needed to determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of HMQBP involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride, followed by the reaction with propylamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
HMQBP has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, HMQBP has shown promising results as an anti-tumor agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurodegenerative disorders, HMQBP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, HMQBP has been studied for its potential as an antiviral and antibacterial agent.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-7-6-15(2)9-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCKFFDWRHODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

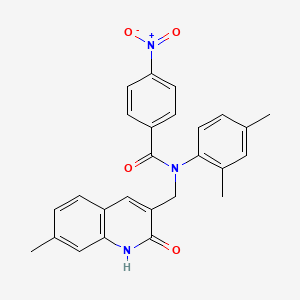
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)
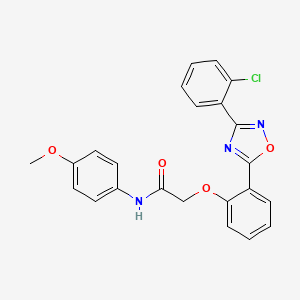
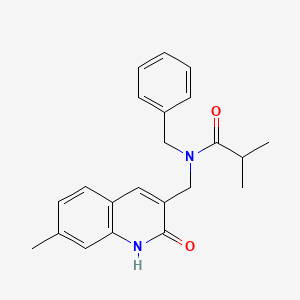
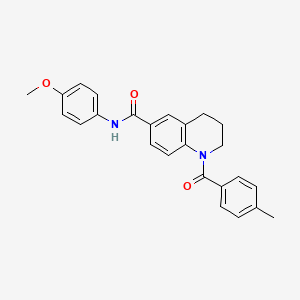
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
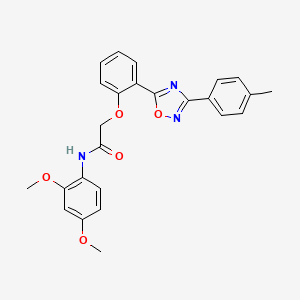
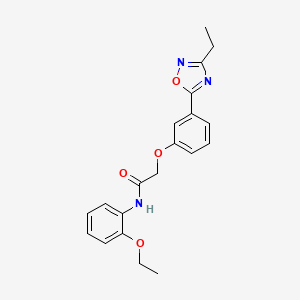
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
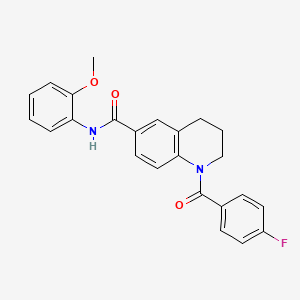
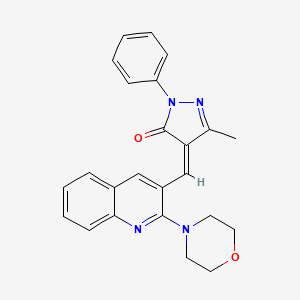

![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)